Krasg12C IN-1
Description
KRASG12C IN-1 is a covalent inhibitor targeting the KRASG12C mutant protein, a key oncogenic driver in multiple cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma. This compound selectively binds to the inactive GDP-bound state of KRASG12C, exploiting a cryptic pocket near the switch-II region (residues H95/Y96/Q99) to irreversibly modify cysteine 12 (Cys12) via Michael addition . Preclinical studies highlight its ability to suppress KRAS-dependent signaling (e.g., MAPK pathway) and induce tumor regression in xenograft models, with favorable pharmacokinetic (PK) properties such as oral bioavailability and blood stability .
Properties
Molecular Formula |
C19H18Cl2FN3O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-N-[4-chloro-3-(2-fluorophenyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H18Cl2FN3O2/c20-12-18(26)24-7-9-25(10-8-24)19(27)23-13-5-6-16(21)15(11-13)14-3-1-2-4-17(14)22/h1-6,11H,7-10,12H2,(H,23,27) |
InChI Key |
CHILXDOMAWLEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12C IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Krasg12C IN-1 undergoes various chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Substitution Reactions: Functional groups on the compound can undergo substitution reactions to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Temperature Control: Reactions are often carried out at controlled temperatures to optimize yield.
Major Products Formed
The major products formed from these reactions include the final this compound compound and its various intermediates, which are purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Krasg12C IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Krasg12C IN-1 exerts its effects by binding covalently to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the KRAS G12C variant . This binding locks the KRAS protein in an inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The development of KRASG12C inhibitors has advanced rapidly, with multiple candidates demonstrating distinct pharmacological and clinical profiles. Below is a detailed comparison:
Table 1: Key KRASG12C Inhibitors and Their Properties
Critical Findings
Binding Specificity: Sotorasib and adagrasib differ in their interactions with residue Y94. 143D exhibits stronger covalent binding to Cys12 than MRTX849, translating to improved efficacy in pancreatic cancer models .
Resistance Profiles :
- Primary resistance in CRC is linked to EGFR-mediated RAS/RAF/MEK reactivation, necessitating combination therapies (e.g., EGFR inhibitors + KRASG12C inhibitors) .
- Acquired resistance often involves KRASG12C amplification or secondary mutations (e.g., Y96D), which reduce inhibitor binding .
Oxidation Sensitivity :
- KRASG12C’s cysteine residue is prone to oxidation (e.g., sulfinate formation), mimicking KRASG12D and reducing inhibitor efficacy. This redox vulnerability highlights the need for compounds active against oxidized KRASG12C .
Combination Strategies :
- Co-inhibition of SOS1 (e.g., BI-3406 + adagrasib) enhances MAPK pathway suppression in NSCLC and CRC models .
- PI3Kα inhibitors (e.g., alpelisib) overcome resistance driven by RTK/EGFR activation .
Table 2: Preclinical and Clinical Efficacy Metrics
Q & A
Q. What experimental frameworks optimize this compound combination regimens for clinical translation?
- Methodological Answer :
- In Silico Modeling : Use quantitative systems pharmacology (QSP) to simulate drug interactions and predict optimal dosing.
- Syngeneic Models : Test combinations in immunocompetent KRASG12C models to evaluate immune microenvironment modulation.
- Biomarker-Driven Trials : Design basket trials stratifying patients by resistance markers (e.g., high AXL expression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
